molecular formula C22H20K4N2O10 B130445 Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate CAS No. 73630-08-7

Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate

Cat. No. B130445
CAS RN: 73630-08-7
M. Wt: 628.8 g/mol
InChI Key: MAWIDOKQOLSOFT-UHFFFAOYSA-J
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Description

BAPTA tetrapotassium: is a highly selective calcium chelator, known for its ability to bind calcium ions with high affinity while exhibiting minimal binding to magnesium ions. This compound is widely used in scientific research to control intracellular calcium levels, which is crucial for studying various cellular processes and signaling pathways .

Scientific Research Applications

Chemistry: In chemistry, BAPTA tetrapotassium is used to create calcium buffers with well-defined calcium concentrations. This is essential for studying the role of calcium in various chemical reactions and processes .

Biology: In biological research, BAPTA tetrapotassium is widely used to investigate calcium signaling pathways. It helps in understanding how calcium ions regulate cellular functions such as muscle contraction, neurotransmitter release, and cell division .

Medicine: In medical research, BAPTA tetrapotassium is used to study the role of calcium in disease mechanisms. It has been shown to inhibit phospholipase C activity and modulate intracellular calcium levels, making it a valuable tool for exploring therapeutic targets .

Industry: In industrial applications, BAPTA tetrapotassium is used in the development of calcium-sensitive assays and diagnostic kits. Its high selectivity for calcium makes it an ideal component for accurate and reliable measurements .

Mechanism of Action

BAPTA tetrapotassium exerts its effects by binding to calcium ions with high affinity. This chelation process effectively reduces the concentration of free calcium ions in the solution, allowing researchers to control and manipulate calcium-dependent processes. The compound’s selectivity for calcium over magnesium is due to its specific chemical structure, which forms a stable complex with calcium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: BAPTA tetrapotassium is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA) with potassium hydroxide to form the tetrapotassium salt. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of BAPTA tetrapotassium involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for efficiency, scalability, and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: BAPTA tetrapotassium primarily undergoes chelation reactions, where it binds to calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions: The chelation reaction involves the use of BAPTA tetrapotassium and calcium ions in an aqueous solution. The reaction is highly selective for calcium over magnesium, making it an effective tool for studying calcium-dependent processes .

Major Products Formed: The primary product of the chelation reaction is the BAPTA-calcium complex, which is used to buffer calcium levels in various experimental setups .

Comparison with Similar Compounds

properties

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWIDOKQOLSOFT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20K4N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85233-19-8 (Parent)
Record name Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20994432
Record name Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20994432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73630-08-7
Record name Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20994432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does BAPTA affect neuronal activity?

A1: BAPTA is a calcium chelator, meaning it binds to calcium ions (Ca²⁺) and prevents them from interacting with other molecules. [] In neurons, Ca²⁺ plays a crucial role in various processes, including neurotransmitter release and synaptic plasticity. By chelating intracellular Ca²⁺, BAPTA disrupts these processes. The paper by Cummings et al. demonstrates this effect by showing that injecting BAPTA into Xenopus laevis embryos significantly diminishes contraction wave area in response to electrostimulation, suggesting a role of Ca²⁺ signaling in this process. []

Q2: What is the role of BAPTA in studying long-term depression (LTD)?

A2: The paper by Cummings et al. investigates associative long-term depression (LTD), a process where synaptic strength weakens. [] The researchers found that injecting BAPTA into postsynaptic neurons prevents the induction of LTD. This finding suggests that a rise in postsynaptic Ca²⁺ concentration, which is chelated by BAPTA, is necessary for LTD induction. [] This highlights the use of BAPTA as a tool to dissect the molecular mechanisms underlying synaptic plasticity.

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